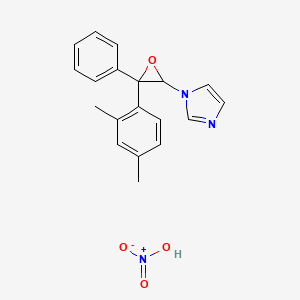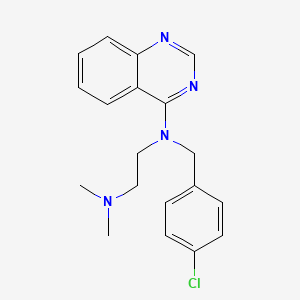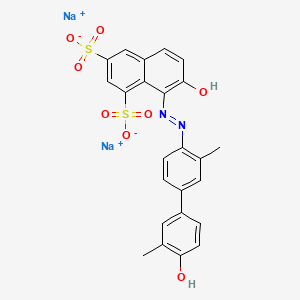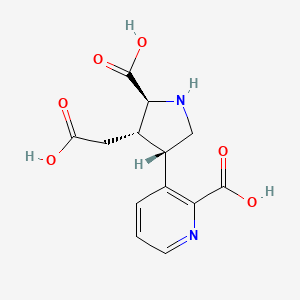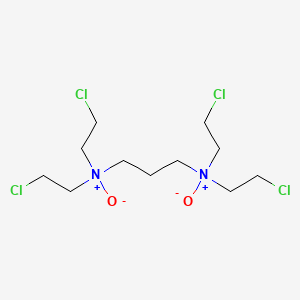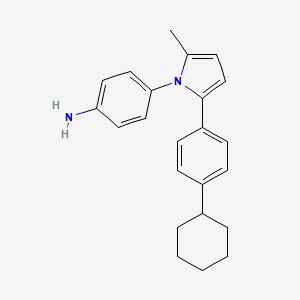
1,2',3-Tri-N-acetylsisomicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2’,3-Tri-N-acetylsisomicin is a derivative of sisomicin, an aminoglycoside antibiotic. This compound is characterized by the presence of three acetyl groups attached to the nitrogen atoms at positions 1, 2’, and 3 of the sisomicin molecule. Aminoglycosides are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The modification of sisomicin to form 1,2’,3-Tri-N-acetylsisomicin aims to enhance its pharmacological properties, such as stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2’,3-Tri-N-acetylsisomicin typically involves the acetylation of sisomicin. The process can be summarized as follows:
Starting Material: Sisomicin is used as the starting material.
Acetylation Reaction: Sisomicin is reacted with acetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product, 1,2’,3-Tri-N-acetylsisomicin.
Industrial Production Methods
In an industrial setting, the production of 1,2’,3-Tri-N-acetylsisomicin follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of sisomicin are acetylated using acetic anhydride and a suitable base.
Optimization of Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity.
Scale-Up Purification: Industrial purification methods, such as crystallization or large-scale chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,2’,3-Tri-N-acetylsisomicin can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate sisomicin.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sisomicin.
Oxidation: Oxidized derivatives of 1,2’,3-Tri-N-acetylsisomicin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2’,3-Tri-N-acetylsisomicin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acetylation on aminoglycosides.
Biology: Investigated for its antibacterial properties and potential to overcome resistance mechanisms in bacteria.
Medicine: Explored for its therapeutic potential, particularly in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
作用機序
The mechanism of action of 1,2’,3-Tri-N-acetylsisomicin is similar to that of other aminoglycosides. It binds to the bacterial 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This leads to the production of faulty proteins and ultimately bacterial cell death. The acetylation of sisomicin may enhance its binding affinity or stability, contributing to its antibacterial efficacy.
類似化合物との比較
Similar Compounds
Sisomicin: The parent compound of 1,2’,3-Tri-N-acetylsisomicin.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside used to treat various bacterial infections.
Uniqueness
1,2’,3-Tri-N-acetylsisomicin is unique due to its specific acetylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other aminoglycosides. This modification can potentially enhance its stability, reduce toxicity, and improve its ability to overcome bacterial resistance mechanisms.
特性
CAS番号 |
66567-21-3 |
|---|---|
分子式 |
C25H43N5O10 |
分子量 |
573.6 g/mol |
IUPAC名 |
N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diacetamido-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide |
InChI |
InChI=1S/C25H43N5O10/c1-11(31)28-15-7-6-14(9-26)38-23(15)39-20-16(29-12(2)32)8-17(30-13(3)33)21(18(20)34)40-24-19(35)22(27-5)25(4,36)10-37-24/h6,15-24,27,34-36H,7-10,26H2,1-5H3,(H,28,31)(H,29,32)(H,30,33)/t15-,16+,17-,18+,19-,20-,21+,22-,23-,24-,25+/m1/s1 |
InChIキー |
MHAPKCAVDAKHDV-SKICURFCSA-N |
異性体SMILES |
CC(=O)N[C@@H]1CC=C(O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |
正規SMILES |
CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)NC(=O)C)NC(=O)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


